8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile: is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 8-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile with methylating agents under controlled conditions . The reaction typically requires the use of a solvent such as acetone and a catalyst like anhydrous potassium carbonate. The reaction is carried out at a temperature of around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 8-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 8-methoxy-2-methyl-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile
- 2H-1-Benzopyran-2-one, 8-methoxy-
- 2H-1-Benzopyran-3-carboxylic acid, 8-methoxy-, methyl ester
Uniqueness
8-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and nitrile groups enhances its reactivity and potential for diverse applications compared to other benzopyran derivatives .
Properties
CAS No. |
57543-74-5 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-methoxy-2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-8-10(7-13)6-9-4-3-5-11(14-2)12(9)15-8/h3-6,8H,1-2H3 |
InChI Key |
JYBPKNNXJOMBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C(=CC=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.